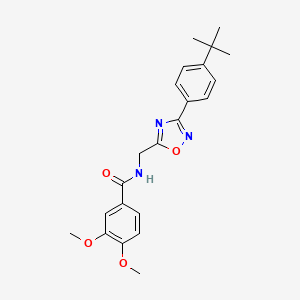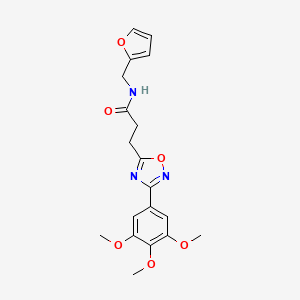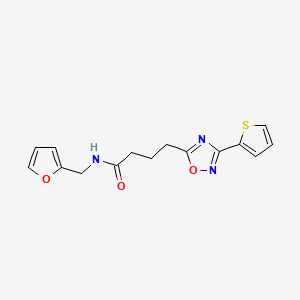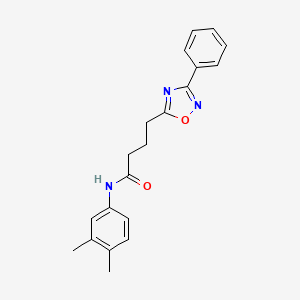
N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPO is a small molecule that is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been found to react with various ROS, such as superoxide anion, hydroxyl radical, and peroxyl radical, to form stable adducts. This reaction prevents the ROS from causing oxidative damage to biomolecules, such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, this compound has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its potential to form adducts with other molecules, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including its potential applications in drug development, material science, and biomedical imaging. This compound has been found to exhibit promising antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, this compound has been used as a probe in EPR spectroscopy to study free radicals and ROS in biological systems, and it has potential applications in biomedical imaging as a contrast agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3,4-dimethylphenylhydrazone. The final step involves cyclization of 3,4-dimethylphenylhydrazone with phenylglyoxal monohydrate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields, including pharmacology, biotechnology, and material science. The compound has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. Additionally, this compound has been used as a probe in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS) in biological systems.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-12-17(13-15(14)2)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYHOVBYKLJOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
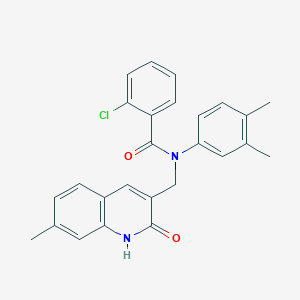


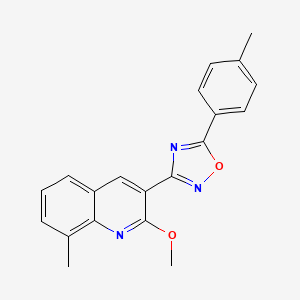

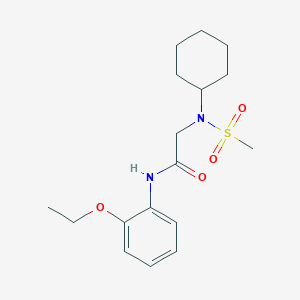
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)

